molecular formula C18H22N8 B6431054 4,5-dimethyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine CAS No. 2197896-54-9

4,5-dimethyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B6431054
CAS No.: 2197896-54-9
M. Wt: 350.4 g/mol
InChI Key: HMEMRICBWAHMJX-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4- and 5-positions with methyl groups. The 6-position is linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors or anticancer agents explored in related studies .

Properties

IUPAC Name

6-[5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-11-12(2)19-10-20-18(11)25-8-14-6-24(7-15(14)9-25)17-5-4-16-22-21-13(3)26(16)23-17/h4-5,10,14-15H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMRICBWAHMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-dimethyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups including a triazolopyridazine moiety and an octahydropyrrolo derivative. The unique structural characteristics contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors involved in critical cellular processes. For instance, it has been shown to modulate the activity of kinases and potentially affect signal transduction pathways.

1. Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine/pyrimidine compounds exhibit significant anticancer properties. A study evaluated several compounds similar to the target compound against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative demonstrated an IC50 value of 1.06±0.16μM1.06\pm 0.16\,\mu M for A549 cells, 1.23±0.18μM1.23\pm 0.18\,\mu M for MCF-7 cells, and 2.73±0.33μM2.73\pm 0.33\,\mu M for HeLa cells .

2. Kinase Inhibition

The compound also shows significant inhibitory activity against c-Met kinase, which is crucial in cancer progression and metastasis. The inhibitory concentration (IC50) against c-Met was found to be 0.090μM0.090\,\mu M, comparable to established inhibitors like Foretinib . This suggests that the compound may serve as a viable candidate for further development as a targeted cancer therapy.

3. Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay revealed moderate cytotoxicity across various tested compounds derived from similar structures. Notably, compounds exhibiting IC50 values below 10μM10\,\mu M were highlighted as particularly promising for further investigation .

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)c-Met Inhibition (IC50 μM)
12eA5491.06 ± 0.160.090
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies

Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications in the triazolo-pyridazine core significantly influenced the biological activity of the compounds. The introduction of halogen substitutions on the aromatic rings was found to enhance cytotoxicity against cancer cell lines .

Case Study: Apoptosis Induction
Further studies indicated that certain derivatives could induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Structural Similarities : These compounds share fused triazolo-pyrimidine systems but lack the octahydropyrrolo-pyrrole linker. For example, compound 6 in includes a pyrazolo-triazolo-pyrimidine core with a substituted phenyl group .
  • Functional Differences : The absence of the bicyclic amine linker in these derivatives may reduce conformational stability compared to the target compound. Isomerization studies (e.g., 6 to 8 in ) highlight the sensitivity of triazolo-pyrimidine systems to reaction conditions, suggesting similar synthetic challenges for the target compound .

Pyrazolo[3,4-d]pyrimidine Analogues

  • Synthetic Routes : describes pyrazolo[3,4-d]pyrimidine derivatives synthesized via condensation reactions, akin to methods used for triazolopyridazine intermediates in the target compound .
  • Biological Relevance: These analogues are often explored as folate antagonists or kinase inhibitors. The target compound’s triazolopyridazine group may enhance selectivity for adenosine triphosphate (ATP)-binding pockets in kinases compared to pyrazolo-pyrimidines .

Thieno[2,3-b]pyridine and Pyrrolo-Pyrrole Systems

  • Such compounds are less conformationally restricted than the target compound .
  • Pyrrolo-Pyrrole Linkers : ’s thiazolo-pyrrolo-pyrrole structure demonstrates the impact of bicyclic amines on crystal packing and solubility. The target compound’s octahydropyrrolo-pyrrole may similarly enhance bioavailability compared to linear linkers .

Structural and Functional Data Table

Compound Name / ID Molecular Formula Key Functional Groups Unique Features Potential Applications
Target Compound C₁₉H₂₃N₉ Triazolopyridazine, octahydropyrrolo-pyrrole High rigidity, stereochemical diversity Kinase inhibition (hypothetical)
2-(5-Methyl-2-substitutedphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile C₁₅H₁₂N₆ Pyrazolo-triazolo-pyrimidine, nitrile Planar heterocycles, synthetic versatility Anticancer agents
Pyridino[2'',3'':2',3']thieno[4,5-d]1,2,4-triazolo[4,3-e]pyrimidine C₁₄H₁₀N₄O₂S Thieno-pyridine, triazolo-pyrimidine Extended π-system, sulfur inclusion Not specified
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide C₂₃H₃₄N₆O₄S Triazine, ethylpiperazine Bulky substituents, sulfonyl group Antifolate activity

Key Research Findings and Hypotheses

Synthetic Challenges : The target compound’s octahydropyrrolo-pyrrole linker likely requires multi-step synthesis, similar to methods in and , involving cyclocondensation and stereochemical control .

Isomerization Risks : Analogous to ’s isomerization of triazolo-pyrimidines, the target compound may exhibit stability issues under acidic/basic conditions, necessitating careful reaction optimization .

Bioactivity Predictions : The triazolopyridazine group is associated with kinase inhibition, while the bicyclic amine may improve blood-brain barrier penetration compared to ’s sulfonyl-containing derivatives .

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